molecular formula C22H21N5O3S B2419701 N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896296-23-4

N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2419701
CAS No.: 896296-23-4
M. Wt: 435.5
InChI Key: BLUTUEPFLYFRJQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-10-11-18(19(14-17)30-2)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUTUEPFLYFRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 896296-23-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly its antimicrobial and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S with a molecular weight of 435.5 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, a series of pyrrolyl thiadiazoles were synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL for certain derivatives .

Table 1: Antimycobacterial Activity of Pyrrolyl Thiadiazoles

CompoundMIC (µg/mL)pMIC
4d12.54.903
4h254.602
5d254.602

These findings suggest that the triazole ring in this compound may contribute similarly to its antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrrole derivatives are recognized for their ability to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that pyrrole-based compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)
A5495.24
MDA-MB-231Data not available
HeLaData not available

The specific activity of this compound against these cell lines remains to be fully characterized.

The biological activity of this compound is likely linked to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the triazole moiety may allow it to interact with enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, contributing to their anticancer effects.

Case Studies

A notable case study involved the synthesis and testing of related compounds where structural modifications significantly influenced biological activity. By altering substituents on the pyrrole or triazole moieties, researchers identified derivatives with enhanced potency against M. tuberculosis and various cancer cell lines .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The structure suggests that it may interact with key biological targets involved in cancer progression. Specifically, its triazole and pyrrole components are known for their roles in inhibiting tumor growth and inducing apoptosis in cancer cells.

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for cancer cell proliferation, such as those involved in angiogenesis or metastasis.
  • Case Studies : In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could have similar effects.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In silico molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases.

Research Findings

Several studies have documented the pharmacological properties of related compounds:

  • In Silico Studies : Molecular docking simulations suggest strong binding affinity to target proteins involved in inflammatory responses.
  • In Vitro Studies : Preliminary experiments on cell cultures indicate a reduction in inflammatory markers when treated with compounds structurally similar to this compound.

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